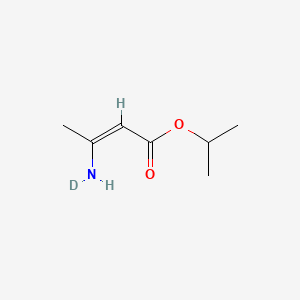

Isopropyl 3-(amino-d)isocrotonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of isopropyl 3-(amino-d)isocrotonate can be achieved through several synthetic routes. One common method involves the esterification of 3-(amino-d)isocrotonic acid with isopropanol in the presence of a suitable catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Isopropyl 3-(amino-d)isocrotonate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenating agents, producing halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Applications De Recherche Scientifique

Isopropyl 3-(amino-d)isocrotonate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of isopropyl 3-(amino-d)isocrotonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Isopropyl 3-(amino-d)isocrotonate can be compared with similar compounds such as:

Isopropyl 3-aminocrotonate: This compound has a similar structure but lacks the deuterium atom, resulting in different chemical properties.

Isopropylamine: Used as an amine donor in transaminase-catalyzed reactions, it shares some functional similarities but differs significantly in structure.

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications .

Activité Biologique

Isopropyl 3-(amino-d)isocrotonate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₈H₁₄N₁O₂

- Molecular Weight : 158.20 g/mol

- CAS Number : 40100-33-2

This compound is an amino acid derivative that exhibits structural similarities to other bioactive compounds, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways related to cell proliferation and apoptosis. This mechanism is critical in understanding its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Isopropyl 3-aminocrotonate | Moderate antimicrobial | Lacks deuterium atom; different properties |

| Isopropylamine | Amine donor in reactions | Shares functional similarities |

This comparison highlights the unique aspects of this compound while demonstrating its potential advantages over similar compounds.

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Anticancer Research :

Future Directions

The ongoing research into this compound's biological activities suggests a promising future for this compound in drug development. Further studies are necessary to elucidate its full pharmacological profile and potential therapeutic applications.

Propriétés

Numéro CAS |

40100-33-2 |

|---|---|

Formule moléculaire |

C7H13NO2 |

Poids moléculaire |

144.19 g/mol |

Nom IUPAC |

propan-2-yl (Z)-3-(deuterioamino)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4-/i/hD |

Clé InChI |

YCKAGGHNUHZKCL-IQDVHVKMSA-N |

SMILES isomérique |

[2H]N/C(=C\C(=O)OC(C)C)/C |

SMILES canonique |

CC(C)OC(=O)C=C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.